Product packaging for Ethanol, 2-(9-octadecenyloxy)-, (E)-(Cat. No.:CAS No. 94677-31-3)

Ethanol, 2-(9-octadecenyloxy)-, (E)-

Cat. No.: B1637932
CAS No.: 94677-31-3
M. Wt: 312.5 g/mol
InChI Key: KWVPFECTOKLOBL-UHFFFAOYSA-N
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Description

Ethanol, 2-(9-octadecenyloxy)-, (E)- is a useful research compound. Its molecular formula is C20H40O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-(9-octadecenyloxy)-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(9-octadecenyloxy)-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1637932 Ethanol, 2-(9-octadecenyloxy)-, (E)- CAS No. 94677-31-3

Properties

CAS No.

94677-31-3

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

2-octadec-9-enoxyethanol

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3

InChI Key

KWVPFECTOKLOBL-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOCCO

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCO

Other CAS No.

25190-05-0
94677-31-3

Related CAS

9004-98-2
25190-05-0

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies for Ethanol, 2 9 Octadecenyloxy , E

Presence and Distribution in Terrestrial Plant Species

The identification of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)- has been documented in specific plant tissues, highlighting its localized distribution in the plant kingdom.

Identification in Ethanolic Extracts of Millettia zechiana

Phytochemical investigations of Millettia zechiana, a plant species within the Leguminosae family, have led to the isolation of various compounds, including lupeol, stigmasterol, and glyceride derivatives from its stem bark. rasayanjournal.co.in Reviews of the Millettia genus indicate a wealth of secondary metabolites such as flavonoids, isoflavonoids, and phenols. nih.gov However, based on available phytochemical studies, the specific compound Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been reported as a constituent of ethanolic extracts from Millettia zechiana. rasayanjournal.co.in

Detection in Resinous Sediments of Etlingera elatior

The compound has been successfully identified in the resinous sediment of Etlingera elatior, a plant from the Zingiberaceae family. Analysis of the ethanolic extract of this resinous sediment via Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of 2-(9-octadecenyloxy)-Ethanol. While it is a minor component, its detection is chemically significant. The study did not specify the stereoisomer, which is a common limitation in such analyses.

Below is a table detailing the GC-MS findings for the compound in the ethanolic extract of resinous sediment (EERS) from the young inflorescence of Etlingera elatior.

ParameterValueReference
Compound Name 2-(9-octadecenyloxy)- Ethanol researchgate.net
Retention Time (min) 14.70 researchgate.net
Relative Peak Area (%) 0.37 researchgate.net
Molecular Formula C₂₀H₄₀O₂ researchgate.net
Molecular Weight 312.530 researchgate.net

Detection in Biological Secretions (e.g., Propolis)

Propolis is a resinous mixture produced by honeybees from plant exudates. semanticscholar.org Extensive chemical analyses of propolis from various geographical locations have been conducted to determine its composition. These studies consistently show that propolis is rich in polyphenols, including flavonoids and phenolic acids, as well as terpenes and aromatic esters. semanticscholar.orgresearchgate.net Despite detailed GC-MS analyses of ethanolic extracts of propolis, the compound Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been identified as a constituent. researchgate.netresearchgate.net Its absence suggests that this ether lipid is not a typical component of the plant resins bees collect to produce propolis.

State-of-the-Art Extraction and Separation Techniques

The isolation of specific lipophilic compounds like Ethanol, 2-(9-octadecenyloxy)-, (E)- from complex natural matrices relies on carefully selected extraction and separation methodologies.

Optimized Solvent-Based Extraction Protocols for Target Isolation

Solvent-based extraction is a foundational technique for isolating phytochemicals. The choice of solvent is critical, as its polarity dictates the types and quantities of compounds recovered. nih.gov

A successful protocol for the extraction of 2-(9-octadecenyloxy)-Ethanol was employed in the study of Etlingera elatior. The process involved the maceration of the plant material in ethanol, followed by the separation and drying of the resultant resinous sediment. researchgate.net This highlights the efficacy of ethanol as a solvent for this class of compound.

For optimizing such protocols, several factors are considered. The use of aqueous-organic solvent mixtures (e.g., ethanol-water blends) can enhance extraction efficiency for certain compounds by modifying the polarity of the solvent system. nih.govactapol.net Studies have shown that for many plant materials, aqueous ethanol extracts can yield higher amounts of phenolics and flavonoids compared to absolute ethanol. nih.gov The extraction technique itself is also crucial; methods range from simple maceration at room temperature to more advanced techniques like ultrasonic-assisted extraction (UAE), which uses acoustic cavitation to improve solvent penetration and mass transfer. mdpi.com The optimization of parameters such as solvent concentration, temperature, and extraction time is essential to maximize the yield of a target compound. mdpi.com

Chromatographic Strategies for Stereoisomeric Enrichment and Purification

The purification and stereoisomeric enrichment of ether lipids like Ethanol, 2-(9-octadecenyloxy)-, (E)- and its parent glycerol (B35011) ethers rely on advanced chromatographic techniques that exploit subtle differences in their physicochemical properties. While the specific title compound is achiral, its naturally occurring parent, 1-O-(9-octadecenyl)-glycerol, is a chiral molecule, existing as a racemic mixture of two enantiomers. Chromatographic methods are essential for separating these stereoisomers and for purifying the target compound from complex mixtures.

Initial purification often involves Thin-Layer Chromatography (TLC) or Column Chromatography using silica (B1680970) gel. These methods separate lipids based on polarity, effectively removing non-polar lipids (like hydrocarbons) and more polar compounds (like free fatty acids and diacylglycerols). researchgate.net

Gas-Liquid Chromatography (GLC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing the profile of alkyl glycerol ethers. researchgate.net For effective separation, the hydroxyl groups are typically derivatized to reduce their polarity and increase volatility. A common derivatization strategy is the formation of isopropylidene derivatives (acetonides) or trimethylsilyl (B98337) (TMS) ethers. researchgate.net This technique allows for the separation of alkylglycerols based on the length and unsaturation of their alkyl chains.

For the crucial step of separating enantiomers (stereoisomeric enrichment), High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice. nih.govsigmaaldrich.com The separation of racemic 1-alkyl-glycerols has been successfully achieved using this approach. The enantiomers are passed through a column packed with a chiral material that interacts differently with each stereoisomer, leading to different retention times. Cellulose-based CSPs are particularly effective for this class of compounds. nih.gov

The table below summarizes typical chromatographic strategies for the purification and analysis of the parent compound class.

Chromatographic Technique Stationary Phase Mobile Phase/Eluent Derivatization Purpose Reference
Thin-Layer Chromatography (TLC)Silica Gel GHexane (B92381)/Diethyl Ether/Acetic Acid mixturesNoneInitial separation of lipid classes researchgate.net
Gas-Liquid Chromatography (GC)10% EGSS-X on Gas-Chrom PInert carrier gas (e.g., Helium)Isopropylidene derivativesSeparation of homologs and isomers researchgate.net
Chiral HPLCCellulose tribenzoate coated on silicaHexane/IsopropanolTrityl or Benzyl groups may be added for improved resolutionEnantiomeric separation of racemic alkyl glycerol ethers nih.gov

These chromatographic strategies are fundamental in obtaining highly purified fractions of specific ether lipids, which is a prerequisite for accurately studying their biological functions and for their use in further chemical synthesis. nih.gov The ability to resolve stereoisomers is particularly critical, as different enantiomers can exhibit distinct biological activities. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethanol, 2 9 Octadecenyloxy , E

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)-, the IR spectrum provides key insights into its molecular structure, confirming the presence of its characteristic hydroxyl, ether, and alkene functionalities.

The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between molecules.

The presence of the ether linkage (C-O-C) is confirmed by a strong, characteristic absorption band due to the C-O stretching vibration, which typically appears in the 1150-1085 cm⁻¹ region for aliphatic ethers. pressbooks.publibretexts.org The sp³ C-H stretching vibrations of the long alkyl chain and the ethyl group are observed as strong bands in the 3000-2850 cm⁻¹ range.

Furthermore, the molecule contains a trans (E) carbon-carbon double bond within the octadecenyl chain. This gives rise to a C=C stretching vibration, which is expected to be a weak to medium band around 1670-1665 cm⁻¹. The out-of-plane bending vibration for the trans C-H bonds on the double bond typically appears as a strong band in the 970-960 cm⁻¹ region, providing clear evidence for the (E)-configuration of the alkene.

The following interactive data table summarizes the expected characteristic IR absorption bands for Ethanol, 2-(9-octadecenyloxy)-, (E)-.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)3500-3200Strong, Broad
C-H StretchAlkane (sp³)3000-2850Strong
C=C StretchAlkene (trans)1670-1665Weak to Medium
C-O StretchEther (-C-O-C-)1150-1085Strong
C-H Bend (out-of-plane)Alkene (trans)970-960Strong

This data is based on typical infrared absorption frequencies for the respective functional groups and analogous molecules. pressbooks.publibretexts.orgacs.orgdocbrown.info

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality (If Applicable to Derivatives)

While Ethanol, 2-(9-octadecenyloxy)-, (E)- is itself an achiral molecule, its structure presents opportunities for the introduction of chirality, for instance, through substitution at the carbinol carbon or at positions along the octadecenyl chain. Should such chiral derivatives be synthesized, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would serve as indispensable tools for the elucidation of their absolute configuration and conformational analysis in solution. nih.govhilarispublisher.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netrsc.org For a chiral derivative of Ethanol, 2-(9-octadecenyloxy)-, (E)-, a VCD spectrum would exhibit both positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these VCD signals are exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of the molecule's absolute configuration. nih.gov Since VCD spectra are rich in structural information from the entire molecule, they are particularly powerful for stereochemical determination. hilarispublisher.com Theoretical calculations, often employing density functional theory (DFT), can be used to predict the VCD spectra for different enantiomers, and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) , on the other hand, is the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. encyclopedia.pub For a chiral derivative of the title compound, the chromophores present, namely the ether oxygen and the carbon-carbon double bond, would become ECD active if they are in a chiral environment. encyclopedia.pub While the isolated C=C double bond is a relatively weak chromophore, its interaction with a nearby chiral center can lead to a measurable ECD signal. The sign of the Cotton effect in the ECD spectrum can often be related to the spatial arrangement of the chromophore relative to the chiral center, providing valuable information for stereochemical assignment. nih.gov Similar to VCD, the comparison of experimental ECD spectra with those predicted by quantum mechanical calculations is a robust method for determining the absolute configuration of chiral molecules. hilarispublisher.comacs.org The complementary nature of VCD and ECD, probing vibrational and electronic transitions respectively, would provide a comprehensive and highly reliable stereochemical characterization of any chiral derivatives of Ethanol, 2-(9-octadecenyloxy)-, (E)-. hilarispublisher.com

Synthetic Strategies and Derivatization Approaches for Ethanol, 2 9 Octadecenyloxy , E

Regio- and Stereoselective Synthesis of (E)-Configured Oleyl Ethers

The creation of the (E)-configuration in the oleyl (octadecenyl) chain is a critical challenge in the synthesis of this specific ether. Modern organic synthesis offers several advanced methods to control both the position and the spatial arrangement of the ether group and the double bond.

One major approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For the target compound, this would typically involve the reaction of the sodium salt of ethylene (B1197577) glycol (sodium 2-hydroxyethoxide) with (E)-9-octadecenyl bromide. The key to the stereoselectivity of the final product lies in the stereochemistry of the starting (E)-9-octadecenyl precursor.

Recent advancements in synthetic methodology provide more sophisticated control. Metal-free catalytic systems, for example, have been developed for the highly regio- and stereoselective preparation of (E)-configured vinyl ethers using aqueous hydrogen halides. nih.gov Although targeting a different type of ether, the principles of controlling stereochemistry under mild conditions are broadly applicable. Another strategy involves the visible-light-induced O-alkylation of carbonyl compounds, which provides a green and highly stereoselective route to enol ethers under base-free conditions. rsc.org Microwave-promoted, base-catalyzed hydroalkoxylation of alkynes is another powerful, atom-economical method that shows a strong bias towards specific isomers, although it often favors Z-configured products. researchgate.net The adaptation of such methods to favor the (E)-isomer for saturated alkyl ethers like the target compound is an area of ongoing research.

The table below summarizes key aspects of these modern synthetic approaches that could be adapted for the synthesis of (E)-configured ethers.

Synthetic Method Key Features Potential for (E)-Selectivity Reference
Metal-Free CatalysisHigh functional group compatibility, mild conditions, rapid transformation.Achieves high (E)-stereoselectivity for α-halo vinyl ethers. nih.gov
Photochemical SynthesisBase-free, mild conditions, green approach.Provides highly stereoselective enol ethers. rsc.org
Microwave-Promoted HydroalkoxylationAtom-economical, rapid reactions, broad substrate tolerance.Strong stereochemical bias, though often for Z-isomers. researchgate.net

These methods highlight a shift towards more controlled, efficient, and environmentally benign processes for synthesizing structurally precise lipids.

Development of Precursors and Intermediates for Controlled Synthesis

The successful synthesis of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)- relies heavily on the availability of well-defined precursors and intermediates. The primary building blocks are an 18-carbon alcohol with a trans double bond at the 9-position, known as elaidyl alcohol ((E)-9-octadecen-1-ol), and a two-carbon diol, ethylene glycol.

The synthesis of ether lipids often involves precursors derived from glycerol (B35011), such as glycidol (B123203) or solketal (B138546) ((S)-1,2-isopropylideneglycerol), which allow for regioselective alkylation. nih.govbeilstein-journals.org For the target molecule, analogous strategies using ethylene glycol are employed. A critical step is the use of protecting groups to prevent undesired side reactions, such as the formation of bis-alkylated products. For instance, one hydroxyl group of ethylene glycol can be protected with a group like trityl or benzyl, allowing the other hydroxyl to react selectively with the elaidyl precursor. Subsequent removal of the protecting group yields the final mono-ether.

The synthesis of the elaidyl alcohol precursor itself is a key step. It can be prepared via the stereoselective reduction of 9-octadecyn-1-ol, often using sodium in liquid ammonia (B1221849) (a Birch reduction), which selectively produces the (E)-alkene.

The table below details the essential precursors and their functions in the synthetic pathway.

Precursor/Intermediate Chemical Name Role in Synthesis
Elaidyl Alcohol(E)-9-Octadecen-1-olProvides the C18 alkyl chain with the required (E)-double bond.
Ethylene GlycolEthane-1,2-diolForms the ethanol head group of the ether.
Monoprotected Ethylene Glycole.g., 2-(Triphenylmethoxy)ethanolEnsures regioselective formation of the mono-ether by blocking one hydroxyl group from reacting.
Elaidyl Halide/Sulfonatee.g., (E)-1-Bromo-9-octadeceneAn activated form of elaidyl alcohol used for Williamson ether synthesis.

The careful design and preparation of these intermediates are fundamental to achieving a high yield and purity of the target compound.

Chemoenzymatic Synthesis for Enhanced Stereoselectivity

Chemoenzymatic synthesis combines traditional chemical methods with the high selectivity of biological catalysts (enzymes) to achieve transformations that are difficult to accomplish otherwise. This approach is particularly valuable for lipid synthesis, where precise control of stereochemistry is often required. nih.govmdpi.com

Enzymes, particularly lipases, are widely used for their ability to react at specific positions on a molecule (regioselectivity) and to distinguish between mirror-image isomers (enantioselectivity). nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is frequently used for the regioselective acylation, esterification, and saponification of polyol derivatives. nih.govmdpi.com

In the context of synthesizing Ethanol, 2-(9-octadecenyloxy)-, (E)-, a chemoenzymatic approach could be applied in several ways:

Resolution of Precursors: If a chiral precursor were used, a lipase could selectively acylate one enantiomer, allowing the two to be easily separated.

Regioselective Protection/Deprotection: Enzymes could be used to add or remove protecting groups from polyol precursors with high regioselectivity, avoiding complex chemical protection-deprotection steps.

Enzymatic Etherification: While less common than enzymatic esterification, research into lipase-catalyzed etherification under specific conditions (e.g., in non-aqueous media) could provide a direct and selective route to the target molecule.

The use of enzymes offers significant advantages, including mild reaction conditions (avoiding harsh reagents and high temperatures) and exceptional selectivity, leading to purer products and a more environmentally friendly process. mdpi.comnih.gov

Design and Synthesis of Analogues with Modified Alkyl Chain Lengths or Hydroxylation Patterns

The synthesis of analogues of Ethanol, 2-(9-octadecenyloxy)-, (E)- is a key strategy for investigating how molecular structure affects physical and biological properties. Modifications can be systematically introduced at various positions on the molecule.

Modification of the Alkyl Chain: The hydrophobic alkyl chain can be altered in several ways. The length can be varied, using fatty alcohols shorter or longer than the C18 of the oleyl group. For example, analogues could be synthesized from C16 (palmitoleyl) or C20 (gadoleyl) alcohols. Additionally, structural features like branching or the introduction of aromatic rings can be explored. One study on ether lipid analogues reported the incorporation of a phenyl group between the glycerol backbone and the lipid chain. nih.gov

Modification of the Hydroxylation Pattern: The hydrophilic head group can also be modified. The ethylene glycol moiety can be replaced with other polyols to alter the number and position of hydroxyl groups.

Glycerol Analogues: Replacing ethylene glycol with glycerol yields the corresponding 1-O-oleyl-glycerol (selachyl alcohol is the (Z)-isomer), which has three carbon atoms and an additional hydroxyl group. wikipedia.org

Polyglycerol or Polyethylene Glycol Ethers: The hydrophilic head can be extended by using di- or triglycerol or by adding multiple ethylene oxide units, a process known as ethoxylation. smolecule.com

The table below outlines some potential designs for analogues and the synthetic considerations.

Analogue Type Structural Modification Synthetic Approach Example Precursors
Chain Length VariantAlkyl chain is shorter or longer than C18.Williamson ether synthesis with a different long-chain alkyl halide.1-Bromohexadecene, 1-Bromoeicosene
Glycerol AnalogueEthylene glycol is replaced by glycerol.Alkylation of a protected glycerol derivative (e.g., solketal) followed by deprotection.(E)-9-Octadecen-1-ol, Solketal
Ethoxylated AnalogueAddition of extra ethylene oxide units.Ethoxylation of (E)-9-octadecen-1-ol using ethylene oxide.(E)-9-Octadecen-1-ol, Ethylene Oxide
Thioether AnalogueThe ether oxygen is replaced by a sulfur atom.S-alkylation of a thioglycerol or thioethanol precursor.Thioglycerol, (E)-1-Bromo-9-octadecene

These synthetic modifications allow for the creation of a diverse library of related compounds, enabling detailed studies of their chemical and physical behavior.

Computational and Theoretical Studies on Molecular Interactions and Dynamics of Ethanol, 2 9 Octadecenyloxy , E

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential biological roles, such as interactions with enzymes or transport proteins.

For Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)-, docking simulations could predict its binding affinity and mode of interaction with key proteins involved in lipid metabolism and transport. As a long-chain ether lipid, potential targets could include fatty acid binding proteins (FABPs), enzymes involved in lipid signaling, or membrane-bound receptors. The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. Lower scores typically indicate more favorable binding.

Research Findings: No specific molecular docking studies featuring Ethanol, 2-(9-octadecenyloxy)-, (E)- as the ligand are presently available in peer-reviewed literature. However, the table below illustrates the hypothetical results that such a study might produce, predicting the binding affinity of the compound with proteins relevant to lipid function.

Hypothetical Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Fatty Acid Binding Protein 4 (FABP4)-7.8PHE16, ARG126, TYR128
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-8.5ILE272, LEU330, MET355
Cytochrome P450 4A11-7.2VAL93, PHE206, ARG245

Note: The data in this table is illustrative and does not represent published experimental results. It serves to demonstrate the type of information generated from molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, stability, and various properties of a molecule. Methods like Density Functional Theory (DFT) can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and spectroscopic signatures (e.g., IR, NMR spectra).

Applying these calculations to Ethanol, 2-(9-octadecenyloxy)-, (E)- would yield fundamental insights into its chemical reactivity and stability. The HOMO-LUMO energy gap, for instance, is a key indicator of kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. These calculations can also predict the molecule's dipole moment, which influences its solubility and interaction with polar solvents and electric fields.

Research Findings: Specific quantum chemical analyses for this compound are not found in current literature. The following table provides examples of the theoretical data that would be generated from such a study.

Calculated PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability.
Dipole Moment1.9 DSuggests moderate polarity, influencing solubility and intermolecular forces.
Total Energy-1150.4 HartreeRepresents the total electronic energy of the molecule in its optimized geometry.

Note: The data in this table is for illustrative purposes only, representing the type of output from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal the conformational flexibility of a molecule, its movement, and its interactions with a solvent, such as water or a lipid bilayer.

For a flexible molecule like Ethanol, 2-(9-octadecenyloxy)-, (E)-, with its long alkyl chain, MD simulations are essential for exploring its vast conformational landscape. These simulations can show how the molecule folds and flexes in an aqueous environment versus how it behaves when embedded within a cell membrane. Key outputs include the root-mean-square deviation (RMSD) to track structural stability and radial distribution functions (RDFs) to understand solvation shell structure.

Research Findings: There are no published molecular dynamics studies specifically focused on Ethanol, 2-(9-octadecenyloxy)-, (E)-. An MD study would provide data such as that outlined in the hypothetical table below.

Simulation ParameterSystem Details (Hypothetical)Key Observables (Illustrative)
SystemOne molecule in a 50Å x 50Å x 50Å box of waterAverage end-to-end distance of the alkyl chain; number of hydrogen bonds with water.
Force FieldCHARMM36Used to define the potential energy of the system.
Simulation Time500 nsAllows for sampling of major conformational states.
Temperature/Pressure310 K, 1 barSimulates physiological conditions.
RMSD of alkyl chain3.5 ± 0.8 ÅIndicates high flexibility of the octadecenyl tail.

Note: The data in this table is illustrative and intended to show the parameters and potential results of a molecular dynamics simulation.

In Silico Modeling of Hypothetical Biosynthetic Pathways in Source Organisms

While the precise biological origin of Ethanol, 2-(9-octadecenyloxy)-, (E)- is not defined, its structure as an ether lipid allows for the formulation of a hypothetical biosynthetic pathway based on known metabolic routes for similar molecules. wikipedia.org The biosynthesis of ether lipids is a well-established process that begins in the peroxisomes and is completed in the endoplasmic reticulum. biorxiv.orgresearchgate.netfrontiersin.org

The formation of the characteristic ether bond requires two key peroxisomal enzymes: dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS). wikipedia.org The pathway initiates with the acylation of dihydroxyacetone phosphate (B84403) (DHAP). frontiersin.org A critical step is the generation of a fatty alcohol, which is supplied by enzymes like fatty acyl-CoA reductase 1 (FAR1). biorxiv.org This fatty alcohol is then exchanged for the acyl group to form the ether linkage. biorxiv.orgfrontiersin.org

For Ethanol, 2-(9-octadecenyloxy)-, (E)-, the pathway would specifically require the precursor elaidyl alcohol (the (E) isomer of octadecenol). This would be synthesized from elaidic acid, the trans-isomer of oleic acid. The final step would involve the etherification of an ethanol-related substrate with this fatty alcohol.

Hypothetical Biosynthetic Pathway:

StepReactionSubstrate(s)Key Enzyme ClassCellular Location
1Fatty Acid ActivationElaidic acid, ATP, CoAAcyl-CoA SynthetaseCytosol / ER
2Fatty Acyl-CoA ReductionElaidoyl-CoA, NADPHFatty Acyl-CoA Reductase (FAR)Peroxisomal Membrane
3Ether Bond FormationElaidyl alcohol, Acyl-DHAPAlkyldihydroxyacetonephosphate Synthase (ADAPS)Peroxisome
4Subsequent ModificationAlkyl-dihydroxyacetone phosphateAcyl/Alkyl-DHAP Reductase, PhosphatasesEndoplasmic Reticulum

Note: This table outlines a plausible, hypothetical pathway based on established principles of ether lipid biosynthesis. biorxiv.orgfrontiersin.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Ethanol, 2 9 Octadecenyloxy , E in Complex Matrices

Optimization of Gas Chromatography Parameters for Isomeric Resolution and Quantitation

Gas chromatography (GC) coupled with a detector, typically a flame ionization detector (FID) or a mass spectrometer (MS), is a cornerstone technique for the analysis of volatile and semi-volatile lipids like "Ethanol, 2-(9-octadecenyloxy)-, (E)-". To achieve the critical separation of the (E)-isomer from its corresponding (Z)-isomer and other saturated or unsaturated ether lipids, careful optimization of GC parameters is paramount.

Derivatization: Prior to GC analysis, the free hydroxyl group of the ethanol (B145695) moiety is typically derivatized to increase volatility and improve chromatographic peak shape. A common approach is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ether. This derivatization is crucial for reducing peak tailing and enhancing thermal stability.

Column Selection: The choice of the GC capillary column is the most critical factor for isomeric resolution. For separating cis/trans isomers of long-chain unsaturated lipids, highly polar cyanopropyl polysiloxane stationary phases are generally the most effective. mdpi.com Columns with a high percentage of cyanopropyl content (e.g., 70% cyanopropyl polysilphenylene-siloxane) provide enhanced selectivity for the geometric isomers. ntnu.no Long columns (e.g., 100 m or greater) can further improve the resolution of closely eluting isomers. researchgate.net

Temperature Programming: A precise oven temperature program is essential for good separation. An optimized program might start at a relatively low temperature to allow for the separation of more volatile components, followed by a slow ramp rate (e.g., 1-5 °C/min) through the elution range of the C18 ether lipids to maximize the resolution of isomers. mdpi.com A final high-temperature bake-out ensures the elution of any high-boiling compounds from the column.

Injector and Detector Parameters: A splitless or programmed temperature vaporization (PTV) injector is often preferred for trace analysis to maximize the transfer of the analyte onto the column. The injector temperature must be high enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation. For quantitation using GC-MS, operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the derivatized "Ethanol, 2-(9-octadecenyloxy)-, (E)-". nih.gov

An illustrative table of optimized GC-MS parameters for the analysis of a similar C18 ether lipid is presented below.

Table 1: Illustrative Optimized GC-MS Parameters for Analysis of a Derivatized C18 Ether Lipid

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Highly polar cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.20 µm film)
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Oven Program 120 °C (hold 2 min), ramp 5 °C/min to 200 °C, ramp 2 °C/min to 240 °C (hold 20 min)
Injector Splitless, 280 °C
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp 290 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C

Integration with Other Hyphenated Techniques (e.g., GCxGC-MS) for Comprehensive Profiling

For exceptionally complex matrices where "Ethanol, 2-(9-octadecenyloxy)-, (E)-" is present among a multitude of other lipid species, one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, particularly time-of-flight mass spectrometry (TOF-MS), offers a powerful solution for enhancing peak capacity and separating co-eluting compounds. nih.govaocs.org

In a GCxGC system, two columns with different separation mechanisms (e.g., a non-polar primary column and a polar secondary column) are connected via a modulator. aocs.org This setup provides a structured two-dimensional separation space, where chemically similar compounds appear in ordered clusters on the chromatogram, facilitating identification. researchgate.net This technique is particularly advantageous for lipidomics, as it can separate lipids by both volatility/carbon number and by polarity/degree of unsaturation. numberanalytics.com The high resolving power of GCxGC can effectively isolate the peak corresponding to "Ethanol, 2-(9-octadecenyloxy)-, (E)-" from other isomeric and isobaric interferences, leading to more accurate quantification and confident identification. nih.gov

Development of Robust Sample Preparation Protocols for Diverse Biological and Environmental Samples

The goal of sample preparation is to extract "Ethanol, 2-(9-octadecenyloxy)-, (E)-" from the sample matrix, remove interfering substances, and concentrate the analyte prior to analysis. The choice of protocol depends heavily on the nature of the sample matrix.

Biological Samples (e.g., Plasma, Tissues): For biological samples, liquid-liquid extraction (LLE) is a common approach.

Folch and Bligh & Dyer Methods: These classic methods use a chloroform (B151607)/methanol (B129727) mixture to extract a broad range of lipids. frontiersin.org

Matyash Method: This method utilizes methyl-tert-butyl ether (MTBE) and methanol, which is less toxic than chloroform and results in the lipid-containing organic phase being the upper layer, simplifying its collection. frontiersin.orgmdpi.com This method has shown high efficiency for a wide range of lipid classes. nih.gov

Following LLE, a clean-up step using solid-phase extraction (SPE) may be necessary. A silica (B1680970) or diol-bonded silica SPE cartridge can be used to separate lipids into different classes based on polarity, allowing for the isolation of the ether lipid fraction.

Environmental Samples (e.g., Soil, Water):

Soil Samples: Extraction from soil often involves techniques like Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent such as hexane (B92381)/acetone or dichloromethane/methanol. reddit.com The resulting extract is typically complex and requires extensive clean-up.

Water Samples: For aqueous samples, solid-phase extraction is the method of choice. wikipedia.org A C18 or polymeric reversed-phase SPE cartridge can be used to retain the non-polar "Ethanol, 2-(9-octadecenyloxy)-, (E)-" from the water matrix. epa.govlibretexts.org The analyte is then eluted with a non-polar organic solvent like hexane or ethyl acetate (B1210297).

A general SPE protocol for isolating non-polar lipids from an aqueous extract is outlined below.

Table 2: General Solid-Phase Extraction (SPE) Protocol for a C18 Ether Lipid

Step Procedure
1. Cartridge Conditioning Sequentially pass methanol (5 mL) then deionized water (5 mL) through a C18 SPE cartridge.
2. Sample Loading Load the pre-treated aqueous sample onto the cartridge at a slow flow rate (1-2 mL/min).
3. Washing Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
4. Analyte Elution Elute the target analyte with a non-polar solvent such as ethyl acetate (5 mL) or hexane.
5. Post-Elution Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC analysis.

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

A rigorous validation is required to ensure that the analytical method is reliable and fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.org

Linearity: A calibration curve is generated by analyzing standard solutions of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" at several concentration levels. Linearity is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy: Accuracy is determined by performing recovery studies on spiked matrix samples (e.g., blank plasma or soil spiked with a known amount of the analyte). The percentage recovery is calculated, with typical acceptance criteria being within 80-120%. acs.org

Precision: Precision is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. Results are expressed as the relative standard deviation (%RSD), which should generally be less than 15%. nih.govacs.org

Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ntnu.no These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (e.g., S/N of 3 for LOD and 10 for LOQ). ntnu.no

The following table provides illustrative validation data for a hypothetical validated GC-MS method for "Ethanol, 2-(9-octadecenyloxy)-, (E)-" in a biological matrix.

Table 3: Illustrative Method Validation Data

Parameter Result
Linearity Range 10 - 2000 ng/mL
Coefficient of Determination (R²) > 0.995
Accuracy (Recovery) 92% - 108%
Precision (Intra-day %RSD) < 8%
Precision (Inter-day %RSD) < 12%
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL

Future Research Directions and Translational Potential in Chemical Research

Stereoisomer-Specific Biological Profiling to Differentiate E- and Z-Forms

The geometric isomerism of the double bond in "Ethanol, 2-(9-octadecenyloxy)-" results in two distinct forms: the (E)-isomer (trans) and the (Z)-isomer (cis). These stereoisomers, despite having the same chemical formula, can exhibit different spatial arrangements, which may lead to vastly different biological activities. It is well-established in pharmacology and biochemistry that the biological, pharmacological, and toxicological properties of isomers can differ significantly. chromatographyonline.com Therefore, a critical area of future research is the specific biological profiling of both the (E)- and (Z)-isomers.

Currently, while the (Z)-isomer has been identified in various natural extracts, comprehensive studies comparing the bioactivity of the two forms are lacking. mdpi.comnih.govnih.gov Future investigations should focus on a comparative analysis of their effects on cellular processes. This could include assessing their respective impacts on cell membrane fluidity, interactions with specific enzymes or receptors, and their potential roles as signaling molecules. Such studies are essential to determine if one isomer possesses more desirable therapeutic properties or a more favorable safety profile than the other. Differentiating the biological activities of these isomers is a fundamental step toward any potential translational applications.

Elucidation of Endogenous Metabolic Fates and Degradation Pathways

Understanding how "Ethanol, 2-(9-octadecenyloxy)-, (E)-" is metabolized and degraded within biological systems is fundamental to assessing its physiological role and potential toxicological impact. The metabolic pathways for similar long-chain fatty alcohols and fatty alcohol ethers provide a hypothetical framework for its breakdown.

It is likely that the metabolism involves several key enzymatic processes:

Ether Cleavage: The ether bond is a primary site for metabolic action, potentially undergoing hydrolytic or oxidative cleavage to release the fatty alcohol and ethanol (B145695) moieties. nih.gov

Oxidation: The fatty alcohol component, once released, can be oxidized by alcohol and aldehyde dehydrogenases to form the corresponding fatty aldehyde and then the fatty acid. quora.comnih.gov

Beta-Oxidation: The resulting fatty acid can then enter the beta-oxidation pathway to be catabolized for energy production. quora.com

Future research should aim to confirm these hypothetical pathways using advanced analytical techniques such as mass spectrometry-based metabolomics. Identifying the specific enzymes involved and the resulting metabolites will provide a complete picture of its metabolic fate. This knowledge is crucial for predicting its residence time in the body, potential for bioaccumulation, and interactions with other metabolic pathways.

Potential Metabolic Step Enzymes Involved (Hypothetical) Resulting Products
Ether Bond CleavageEtherases / Cytochrome P450 enzymes(E)-9-Octadecen-1-ol, Ethanol
Alcohol OxidationAlcohol Dehydrogenase (ADH)(E)-9-Octadecenal
Aldehyde OxidationAldehyde Dehydrogenase (ALDH)(E)-9-Octadecenoic acid
Fatty Acid CatabolismBeta-oxidation pathway enzymesAcetyl-CoA

Investigation of the Role of Fatty Alcohol Ethers in Lipidomics

Lipidomics, the large-scale study of lipids, has revealed the diverse roles of different lipid species in health and disease. Ether lipids, a class that includes fatty alcohol ethers, are known to be integral components of cell membranes and are involved in signaling pathways and as endogenous antioxidants. researchgate.netresearchgate.net Alterations in ether lipid levels have been linked to various conditions, including metabolic syndrome, hypertension, and alcohol-induced liver damage. nih.govplos.orgnih.gov

Future lipidomics research should specifically investigate the presence and abundance of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" and its (Z)-isomer in different tissues and biological fluids. High-throughput screening using advanced mass spectrometry can help map its distribution and identify correlations with physiological or pathological states. plos.org This research could uncover novel biomarkers for diseases or provide insights into the biochemical pathways where fatty alcohol ethers play a significant role. Understanding its place within the broader lipidome is essential for elucidating its biological function. youtube.com

Development of High-Purity Analytical Standards for Isomeric Studies

A significant challenge in studying the specific effects of the (E)- and (Z)-isomers of "Ethanol, 2-(9-octadecenyloxy)-" is the lack of high-purity analytical standards for each. The separation of geometric isomers is often complex due to their similar physical and chemical properties. google.comresearchgate.nethelsinki.fi

Future research must focus on developing robust and efficient methods for the separation and purification of these isomers. Techniques such as supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC), potentially using silver ion-exchanged columns, have shown promise for separating similar unsaturated compounds. chromatographyonline.comgoogle.comnih.gov The development of these methods is a prerequisite for all other proposed research directions. Once high-purity standards are available, they will be invaluable for:

Accurate quantification in biological samples.

In vitro and in vivo studies to determine isomer-specific biological activity.

Use as reference materials in the synthesis of related compounds.

The availability of these standards will be a critical enabler for advancing our understanding of this specific fatty alcohol ether and its role in chemistry and biology.

Q & A

Q. How is Ethanol, 2-(9-octadecenyloxy)-, (E)- identified in complex biological or chemical mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in mixtures. Key parameters include retention time (e.g., ~14.07 minutes in plant extracts), molecular ion peaks (e.g., m/z 312 for C20H40O2), and fragmentation patterns. The (E)-isomer must be distinguished from the (Z)-isomer via spectral libraries or retention index comparisons . Calibration with authentic standards is critical for quantification, especially when the compound is present at low abundance (e.g., 1.81% area in beetroot extracts) .

Q. What synthetic routes are effective for producing Ethanol, 2-(9-octadecenyloxy)-, (E)-?

Methodological Answer: Synthesis typically involves etherification of oleyl alcohol (9-octadecenol) with ethylene oxide or a halogenated ethanol derivative under controlled conditions. Stereoselective synthesis of the (E)-isomer requires catalysts like palladium complexes or photochemical methods to favor trans-configuration. Purity is confirmed via nuclear magnetic resonance (NMR) to verify the absence of (Z)-isomer byproducts . Solvent-free methods or ionic liquids can improve yield and reduce side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial activity of Ethanol, 2-(9-octadecenyloxy)-, (E)-?

Methodological Answer: Contradictions in bioactivity data (e.g., inhibition zones against E. coli vs. no effect) may arise from isomer purity, solvent interactions, or microbial strain variability. To address this:

  • Purification: Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the (E)-isomer from (Z)-contaminants .
  • Bioassay Design: Include positive controls (e.g., ampicillin) and solvent-only controls to rule out solvent toxicity .
  • Synergy Testing: Evaluate combinatorial effects with other antimicrobial agents using checkerboard assays .

Q. What experimental designs are optimal for studying the surfactant properties of Ethanol, 2-(9-octadecenyloxy)-, (E)-?

Methodological Answer: The compound’s amphiphilic structure (C20 alkyl chain + ethoxy group) suggests utility as a nonionic surfactant. Key assays include:

  • Critical Micelle Concentration (CMC): Measure via surface tension titration or fluorescence spectroscopy using pyrene as a probe .
  • Emulsification Capacity: Test with hydrophobic substrates (e.g., hexadecane) under varying pH and ionic strength .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to assess degradation thresholds (>100°C typical for ethoxylated surfactants) .

Q. How can computational methods predict the solubility of Ethanol, 2-(9-octadecenyloxy)-, (E)- in polar solvents?

Methodological Answer: Molecular dynamics (MD) simulations with force fields optimized for ethoxylated compounds (e.g., OPLS-AA) can predict solubility. Key steps:

  • Free Energy Calculations: Use the extended Einstein crystal method to compute chemical potential differences between solid and solution phases .
  • Experimental Validation: Compare MD results with experimental solubility determined via turbidity measurements (e.g., Crystal16 system) in ethanol/water mixtures .
  • Parameterization: Refine force fields using experimental thermodynamic data (e.g., enthalpy of mixing) to improve accuracy .

Data Contradictions and Mitigation Strategies

  • Isomer-Specific Activity: The (Z)-isomer (e.g., in Citrullus lanatus extracts) may dominate in natural sources, while synthetic (E)-isomers require rigorous stereochemical validation .
  • Bioactivity Variability: Differences in microbial membrane composition (e.g., Gram-negative vs. Gram-positive) can lead to inconsistent antimicrobial results. Use standardized ATCC strains and growth media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.